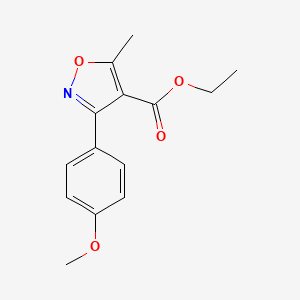

Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Description

Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate (CAS: 495417-31-7) is a substituted isoxazole derivative with the molecular formula C₁₄H₁₅NO₄ and a molecular weight of 261.27 g/mol . It features a methoxyphenyl group at position 3, a methyl group at position 5 of the isoxazole ring, and an ethyl ester moiety at position 3. This compound is typically synthesized via multi-step protocols involving oxime formation, cyclization, and ester hydrolysis, as described for analogous isoxazole derivatives in and .

Properties

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-15-13(12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYXCIVUXOZRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446928 | |

| Record name | ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495417-31-7 | |

| Record name | ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenyl derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: 4-Hydroxyphenyl derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Analogs

- The bromine atom’s electron-withdrawing nature may reduce electron density on the phenyl ring compared to the methoxy group’s electron-donating effect .

- Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS: 954230-39-8): Empirical Formula: C₁₃H₁₂FNO₃ Molecular Weight: 249.24 g/mol Key Differences: Fluorine’s electronegativity enhances metabolic stability and bioavailability relative to methoxy. The smaller atomic radius of fluorine may also influence crystal packing and solubility .

Positional Isomers

- Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (CAS: 376623-69-7): Molecular Formula: C₁₃H₁₃NO₄ Key Differences: The methyl group is absent at position 5 of the isoxazole ring, and the carboxylate is at position 5 instead of 4.

Variations in the Ester Group

- Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (CAS: Not provided): Key Differences: A bromomethyl group at position 5 introduces reactivity for further functionalization. The methyl ester (vs. ethyl ester) may slightly increase hydrophilicity .

Complex Derivatives with Extended Aromatic Systems

- Ethyl 3-(9-chloro-10-oxo-anthracen-9-yl)-5-methylisoxazole-4-carboxylate: Key Features: Incorporates a bulky anthracenone moiety.

Biological Activity

Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in drug development, supported by research findings and data tables.

Chemical Structure and Properties

Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate features a methoxy group on the phenyl ring, which enhances its lipophilicity and potential bioactivity. The isoxazole ring is known for its ability to engage in various chemical interactions, making it a valuable scaffold for drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity by binding to active sites or allosteric sites, leading to either inhibition or activation of metabolic pathways. This interaction can influence various cellular processes, including:

- Inhibition of Enzymes : The compound can form stable complexes with enzymes, preventing substrate access.

- Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways.

1. Antimicrobial Activity

Research indicates that Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. In one study, it significantly reduced edema in a carrageenan-induced paw edema model.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate (50 mg/kg) | 45% |

| Standard Drug (Ibuprofen) | 60% |

This data indicates a promising anti-inflammatory profile, potentially useful for treating inflammatory diseases.

3. Antiviral Activity

In another study focusing on antiviral properties, the compound was tested against influenza virus strains. The results indicated that it possesses moderate antiviral activity, with an EC50 value comparable to established antiviral drugs.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate | 2.5 | 50 | 20 |

| Ribavirin | 9.8 | 40 | 4 |

These findings highlight the compound's potential as a therapeutic agent against viral infections.

Case Study 1: Anticancer Potential

A recent study investigated the cytotoxic effects of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate on various cancer cell lines. The compound showed selective cytotoxicity toward leukemia cells with an IC50 value of approximately 15 µM.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cell viability in neuronal cell lines exposed to neurotoxic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.